Tinidazole

Vue d'ensemble

Description

Tinidazole is a synthetic antiprotozoal and antibacterial agent belonging to the nitroimidazole class of compounds. It is widely used to treat various protozoan infections, including those caused by Trichomonas vaginalis, Giardia lamblia, and Entamoeba histolytica. This compound is known for its effectiveness in treating anaerobic bacterial infections and is often prescribed when metronidazole is not suitable .

Mécanisme D'action

- Tinidazole is a nitroimidazole compound used to treat trichomoniasis, giardiasis, amebiasis, and bacterial vaginosis .

- This compound disrupts the DNA helical structure , leading to inhibition of nucleic acid synthesis .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Applications De Recherche Scientifique

Tinidazole has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study nitroimidazole chemistry and its reactivity.

Biology: Investigated for its effects on protozoan and bacterial DNA, providing insights into microbial resistance mechanisms.

Medicine: Extensively studied for its therapeutic potential in treating protozoan and anaerobic bacterial infections.

Analyse Biochimique

Biochemical Properties

Tinidazole interacts with various biomolecules in its role as an antiprotozoal agent. It is bactericidal at low concentrations and its antibacterial spectrum covers almost all anaerobic bacteria and some capnophilic microorganisms . The drug is rapidly bactericidal against Bacteroides fragilis and its activity is not affected by inoculum size or growth rate .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It is used to treat certain infections caused by bacteria, such as infection of the intestines or vagina . This compound is also used to treat certain sexually transmitted infections and is used to treat giardiasis or amebiasis in adults and children at least 3 years old .

Molecular Mechanism

The molecular mechanism of action of this compound involves the reduction of its nitro group in Trichomonas by a ferredoxin-mediated electron transport system . The free nitro radical generated as a result of this reduction is believed to be responsible for the antiprotozoal activity .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound shows sustained release over time. For example, a study showed that a this compound-loaded in situ gel forming system showed sustained this compound release over 192 hours with a low burst effect .

Metabolic Pathways

This compound is partly metabolized by oxidation, hydroxylation, and conjugation . This compound is the major drug-related constituent in plasma after human treatment, along with a small amount of the 2-hydroxymethyl metabolite .

Transport and Distribution

This compound is readily taken up and cleared from most body tissues . More than adequate antimicrobial concentrations have been demonstrated in key tissues—those of the gastrointestinal tract, the genital tract, the buccal cavity, and the cerebrospinal fluid (CSF), following the clinically recommended dosage regime .

Subcellular Localization

Given its mechanism of action, it can be inferred that this compound likely localizes to the site of the ferredoxin-mediated electron transport system within the cell, where it is reduced to exert its antiprotozoal activity .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Tinidazole is synthesized through a multi-step process involving the nitration of imidazole derivatives. The key steps include:

Nitration: The nitration of 2-methylimidazole to form 2-methyl-5-nitroimidazole.

Alkylation: The alkylation of 2-methyl-5-nitroimidazole with ethylsulfonyl chloride to produce this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration and alkylation reactions under controlled conditions to ensure high yield and purity. The process is optimized for cost-effectiveness and environmental safety, often incorporating green chemistry principles to minimize waste and use of hazardous reagents .

Types of Reactions:

Reduction: this compound undergoes reduction reactions, particularly in anaerobic conditions, where the nitro group is reduced to an amino group.

Oxidation: It can also undergo oxidation reactions, although these are less common in biological systems.

Substitution: this compound can participate in substitution reactions, especially in the presence of nucleophiles

Common Reagents and Conditions:

Reduction: Commonly involves ferredoxin-mediated electron transport systems in anaerobic organisms.

Oxidation: Typically requires strong oxidizing agents.

Substitution: Often involves nucleophilic reagents under mild conditions

Major Products:

Reduction: Produces amino derivatives.

Oxidation: Can lead to the formation of various oxidized metabolites.

Substitution: Results in substituted imidazole derivatives

Comparaison Avec Des Composés Similaires

Metronidazole: Another nitroimidazole with similar antiprotozoal and antibacterial properties.

Clindamycin: An antibiotic used for anaerobic bacterial infections but belongs to the lincosamide class.

Uniqueness of Tinidazole:

Longer Half-Life: this compound has a longer half-life compared to metronidazole, allowing for less frequent dosing.

Efficacy in Resistant Infections: this compound is often effective in cases where metronidazole resistance is observed

This compound’s unique properties and broad-spectrum activity make it a valuable agent in the treatment of protozoan and anaerobic bacterial infections.

Propriétés

IUPAC Name |

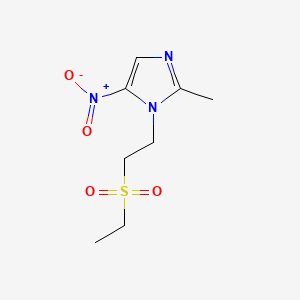

1-(2-ethylsulfonylethyl)-2-methyl-5-nitroimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O4S/c1-3-16(14,15)5-4-10-7(2)9-6-8(10)11(12)13/h6H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJLSLZFTEKNLFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)CCN1C(=NC=C1[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4023676 | |

| Record name | Tinidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tinidazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015047 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>37.1 [ug/mL] (The mean of the results at pH 7.4), 3.03e+00 g/L | |

| Record name | SID855690 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Tinidazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00911 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tinidazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015047 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Tinidazole is a prodrug and antiprotozoal agent. The nitro group of tinidazole is reduced in Trichomonas by a ferredoxin-mediated electron transport system. The free nitro radical generated as a result of this reduction is believed to be responsible for the antiprotozoal activity. It is suggested that the toxic free radicals covalently bind to DNA, causing DNA damage and leading to cell death. The mechanism by which tinidazole exhibits activity against Giardia and Entamoeba species is not known, though it is probably similar., The nitro group of tinidazole is reduced by cell extracts of Trichomonas. As a result of this reduction a free nitro radical is generated which may be responsible for the antiprotozoal activity. The mechanism by which tinidazole exhibits activity against Giardia and Entamoeba species is not known. | |

| Record name | Tinidazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00911 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TINIDAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7362 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless crystals from benzene | |

CAS No. |

148159-84-6, 19387-91-8 | |

| Record name | 1H-Imidazole, 1-[2-(ethylsulfonyl)ethyl]-2-methyl-5-nitro-, radical ion(1-) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148159-84-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tinidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19387-91-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tinidazole [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019387918 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tinidazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00911 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | tinidazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758189 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tinidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tinidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.089 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TINIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/033KF7V46H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TINIDAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7362 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Tinidazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015047 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

127-128 °C, 127 - 128 °C | |

| Record name | Tinidazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00911 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TINIDAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7362 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Tinidazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015047 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Tinidazole exert its antimicrobial effect?

A1: this compound, like other nitroimidazoles, functions as a prodrug. [] Inside anaerobic bacteria and protozoa, its nitro group (NO2) is reduced by low redox potential enzymes like pyruvate:ferredoxin oxidoreductase. This reduction generates a toxic nitro radical anion (NO2•−). [] The radical anion then interacts with intracellular targets like DNA, leading to strand breakage, helix destabilization, and ultimately, cell death. []

Q2: What is the molecular formula, weight, and key spectroscopic data for this compound?

A2: this compound has the molecular formula C8H13N3O4S. Its molecular weight is 247.27 g/mol. Spectroscopically, this compound shows a maximum absorbance (λmax) at various wavelengths depending on the solvent: 294 nm in 0.1N HCl, 312 nm in ethanol, 319 nm in distilled water, and 375 nm in 0.1N NaOH. [] This difference in λmax highlights the influence of solvent polarity on the drug's chromophoric properties.

Q3: How does this compound perform in different formulations?

A3: this compound has been successfully incorporated into various formulations, including oral tablets, suspensions, vaginal capsules, and injectable implants. [, , , , , ] For instance, intragastric floating pellets using sodium alginate as a matrix showed promising sustained-release characteristics in vitro, floating for over 10 hours in simulated gastric fluid. [] Researchers have also investigated polyvinyl alcohol strips for periodontal delivery, demonstrating sustained therapeutic release over 9 days. []

Q4: Are there stability concerns with this compound formulations?

A4: Maintaining stability and preventing crystallization, particularly in injectable formulations, has been a challenge. [] A study explored the use of stabilizers and activated carbon during the preparation process to address clarity and crystallization issues in this compound and sodium chloride injections. []

A4: this compound's mechanism of action does not involve catalytic properties. Its primary mode of action relies on its chemical conversion within target organisms.

Q5: Have computational methods been used to study this compound?

A5: While the provided research papers do not delve into extensive computational modeling of this compound, factor space partial least squares (PLS) analysis has been used for simultaneous determination of norfloxacin and this compound in pharmaceutical formulations. [] This highlights the potential of chemometric techniques in analyzing this compound-containing samples.

Q6: How do structural modifications affect this compound's activity?

A6: Research exploring the synthesis of 2-substituted this compound analogs found that incorporating an electron-withdrawing cyano group instead of a methyl group at position 2 enhanced the compound's antibacterial activity. [] This suggests that modifying the electronic properties of the this compound molecule can impact its interaction with biological targets. Furthermore, complexing this compound with Cu(II) decreased the formation of the toxic nitro radical anion while maintaining similar activity against bacteria and amoeba compared to this compound alone. [] This suggests the potential for developing this compound derivatives with a favorable therapeutic index by minimizing side effects associated with excessive radical formation.

Q7: What are the challenges in formulating this compound for optimal delivery?

A7: Researchers have explored various approaches to enhance this compound delivery and address stability concerns. One study investigated in situ forming poly(lactic acid) (PLA) implants containing this compound for localized treatment of periodontitis. [] The addition of polyethylene glycol 400 and glycerol to the PLA matrix successfully reduced the initial burst release rate, enabling sustained drug delivery over 7 days. []

Q8: How is this compound absorbed and distributed in the body?

A8: Following oral administration, this compound is well-absorbed, achieving peak plasma concentrations within 1-2 hours. [, ] Notably, its concentration in saliva closely mirrors that in plasma, highlighting the potential for monitoring drug levels through saliva samples. [] Studies in dogs revealed that colon-specific formulations of this compound successfully delivered the drug to the colon with minimal release in the small intestine. [] This targeted delivery is particularly advantageous in treating intestinal infections.

Q9: What is the metabolic fate of this compound in humans?

A9: Research suggests that N-oxidation is a significant metabolic pathway for this compound in humans. [] The N-oxide metabolite was detected in both blood and urine samples of healthy volunteers following a single oral dose. []

Q10: What is the evidence for this compound's efficacy in treating periodontitis?

A10: Clinical trials comparing this compound to metronidazole in treating periodontitis have shown promising results. One study found that topical application of this compound led to significant reductions in gingival bleeding, probing pocket depth, and plaque index compared to metronidazole. [] Importantly, the topical application was associated with fewer local adverse reactions, suggesting a favorable safety profile for localized treatment. [] Another study demonstrated that a single 2-g oral dose of this compound achieved concentrations in gingival crevicular fluid and gingival tissue exceeding the minimum inhibitory concentration for many anaerobic bacteria. []

Q11: How effective is this compound in treating giardiasis?

A11: Clinical trials have demonstrated the efficacy of a single oral dose of this compound in treating giardiasis, achieving high cure rates comparable to a 3-day course of metronidazole. [, ]

Q12: Is there evidence of resistance developing to this compound?

A12: While this compound has been effective in treating infections caused by anaerobic bacteria and certain protozoa, concerns about emerging resistance have been raised. Studies suggest that Helicobacter pylori, a bacterium associated with gastritis and ulcers, may be developing resistance to imidazoles, including this compound. [] This highlights the importance of ongoing surveillance and prudent antimicrobial stewardship to minimize the emergence and spread of resistance.

A12: While this Q&A focuses on the scientific aspects and avoids discussing side effects, it is crucial to acknowledge that all medications, including this compound, can have potential adverse effects. For comprehensive safety information, please consult the prescribing information and consult with a healthcare professional.

Q13: What innovative approaches are being explored for targeted delivery of this compound?

A13: Researchers are continuously exploring novel drug delivery strategies to enhance this compound's therapeutic efficacy while minimizing potential side effects. One promising approach involves the development of in situ forming implants for localized drug delivery to periodontal pockets. [] These implants, based on biodegradable polymers like PLA, release this compound in a controlled manner, maintaining therapeutic drug levels at the infection site for an extended period.

Q14: How do different formulations affect this compound's dissolution and solubility?

A16: this compound's solubility can be influenced by factors such as pH and the presence of excipients. Research on intragastric floating pellets containing this compound highlighted that the rate of drug release increased with increasing pH of the dissolution media. [] This observation underscores the importance of considering the physiological pH environment when designing oral dosage forms for optimal drug release.

A17: The development and validation of analytical methods for this compound analysis are crucial for ensuring accurate and reliable results. Studies have demonstrated the validation of various analytical techniques, including HPLC and spectrophotometric methods, following ICH guidelines. [, , ] This rigorous validation process involves assessing parameters like linearity, accuracy, precision, and robustness to guarantee the method's suitability for its intended purpose.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.